molecular formula C17H22FNO B2910684 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one CAS No. 1797545-72-2

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one

Cat. No.: B2910684
CAS No.: 1797545-72-2
M. Wt: 275.367
InChI Key: WYKCRYRGYKZPGR-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one is an organic compound with the molecular formula C17H22FNO and a molecular weight of 275.36 g/mol . Its structure features a fluorophenyl group attached to an azepane ring, which is linked to a pentenone chain. This specific arrangement classifies it as a nitrogen-containing compound, making it a candidate for investigation in various pharmaceutical and medicinal chemistry research programs. Compounds with azepane and fluorophenyl motifs are frequently explored in drug discovery for their potential biological activities . For instance, research into novel psychoactive substances (NPS) has shown that even minor modifications to similar core structures can result in significant pharmacokinetic and pharmacodynamic changes, which is a key area of interest in forensic and neuropharmacological studies . This compound is provided as a high-purity material for research purposes. It is intended for use in laboratory investigations only and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKCRYRGYKZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to the phenyl ring.

    Attachment of the Pentenone Moiety: The final step involves the attachment of the pentenone moiety to the azepane ring through a condensation reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Activity Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Toxicity) Reference
1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one Azepane + pentenone 4-Fluorophenyl (C₆H₄F), α,β-unsaturated ketone Not reported
Cardamonin (Cluster 5, ) Chalcone Hydroxyl (ortho/para on Ring A), no Ring B substituents IC₅₀ = 4.35 μM (highest potency)
Compound 2j () Non-piperazine chalcone Bromine (para, Ring A), fluorine (para, Ring B), iodine (meta, Ring A) IC₅₀ = 4.703 μM
1-(4-Fluorophenyl)-4-phenylbutan-1-one () Butanone 4-Fluorophenyl, phenyl chain Molecular weight = 242.29 g/mol
Ezetimibe () Azetidinone 4-Fluorophenyl, hydroxyphenyl, hydroxypropyl LDL cholesterol inhibitor

Key Observations:

Ring Systems and Potency :

  • Chalcone derivatives (e.g., cardamonin) with hydroxyl groups at ortho/para positions exhibit higher inhibitory activity (IC₅₀ = 4.35 μM) compared to halogenated analogs (e.g., 2j, IC₅₀ = 4.703 μM) .
  • Substitution with electronegative groups (e.g., F, Br) at para positions enhances potency, while methoxy groups reduce activity (e.g., compound 2p, IC₅₀ = 70.79 μM) .

Conformational Flexibility: Pyrazole derivatives () with fluorophenyl groups show dihedral angles between 4.6° and 10.5°, indicating variable planarity that may influence binding interactions .

Safety Profiles :

  • Azepane-fluorophenyl ketones (e.g., CAS 420826-76-2) are classified under GHS Category 4 for acute toxicity, requiring stringent handling protocols .
  • Chalcone derivatives () lack explicit toxicity data, highlighting a gap in safety assessments for fluorinated aromatic ketones.

Biological Activity

1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22FNOC_{16}H_{22}FNO, with a molecular weight of 263.35 g/mol. The compound contains a fluorinated phenyl group, an azepane ring, and a ketone moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds featuring fluorinated aromatic rings have shown potential in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : The azepane structure may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Biological Assays and Findings

Several studies have evaluated the biological activity of related compounds, which can provide insights into the potential effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro...PARP Inhibition0.87
Fluorinated 7-aryl derivativesAntiproliferative0.3
4-(Azepan-1-yl)-1-(4-fluorophenyl)...Anticancer ActivityN/A

Case Studies

Case Study 1: Anticancer Properties
In a study examining fluorinated compounds, several derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The highest activity was observed in compounds similar to this compound, suggesting that the incorporation of fluorine enhances biological efficacy.

Case Study 2: Neuropharmacological Effects
Research on azepane-based compounds has revealed their potential as modulators of neurotransmitter systems. For instance, certain derivatives have been shown to interact with dopamine receptors, indicating possible applications in treating conditions like schizophrenia or Parkinson's disease.

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